molecular formula C12H10BrNO4S B2648500 methyl 4-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate CAS No. 882747-46-8

methyl 4-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate

Cat. No. B2648500
CAS RN: 882747-46-8
M. Wt: 344.18
InChI Key: FTEKRUXLRHKSIK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the various functional groups attached to the pyrrole ring. The presence of the bromine atom would make the molecule quite heavy and potentially reactive .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions due to the presence of the bromine atom and the carboxylate group. For example, it could participate in nucleophilic substitution reactions where the bromine atom is replaced by another group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar carboxylate group could make it soluble in polar solvents .

Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis and Aromatization of Ethyl Esters

Ethyl esters of cis-4-(methanesulfonyl)-cis-5-arylprolines have been synthesized through reactions involving bromo-substituted adducts, which upon heating convert into ethyl 5-aryl-1H-pyrrole-2-carboxylates. This process highlights a method for generating pyrrole derivatives, potentially including the target compound through modifications of the synthesis pathway (Petrov, Kalyazin, & Somov, 2021).

Visible-Light-Promoted Methylation

A study has developed radical (phenylsulfonyl)methylation reactions of electron-rich heteroarenes and N-arylacrylamides starting from bromomethyl phenyl sulfone derivatives, showcasing a pathway to (phenylsulfonyl)methylated compounds, which could be related to the target molecule through chemical modifications (Liu & Li, 2016).

Cyclization Reactions

Aryl radical building blocks, including bromophenyl derivatives, have been utilized in radical cyclization reactions onto azoles to synthesize new heterocyclic compounds. This research demonstrates the potential for creating complex molecules with core structures similar to the target compound (Allin et al., 2005).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. It’s important to refer to the material safety data sheet (MSDS) for detailed information on safety and hazards .

Future Directions

The future research directions for this compound could involve studying its potential applications, such as in pharmaceuticals or materials science. Further studies could also explore its reactivity and the types of chemical reactions it can undergo .

properties

IUPAC Name

methyl 1-(benzenesulfonyl)-4-bromopyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO4S/c1-18-12(15)11-7-9(13)8-14(11)19(16,17)10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEKRUXLRHKSIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN1S(=O)(=O)C2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate

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